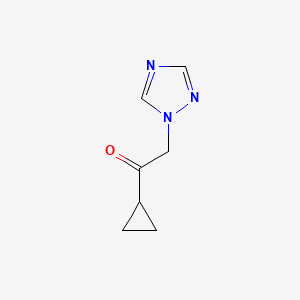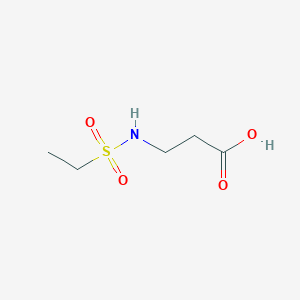
3-Ethanesulfonamidopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethanesulfonamidopropanoic acid is an organic compound used in various scientific experiments due to its unique properties. It has a molecular formula of C5H11NO4S and a molecular weight of 181.21 .
Physical And Chemical Properties Analysis
The physical properties of 3-Ethanesulfonamidopropanoic acid include a predicted melting point of 120.38° C, a predicted boiling point of 358.2° C at 760 mmHg, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n 20D 1.49 .科学研究应用
Biotechnological Applications
3-Ethanesulfonamidopropanoic acid and its related compounds have been explored for their biotechnological applications, particularly in the production of valuable chemicals through microbial pathways. For instance, the production of 3-hydroxypropanoic acid (3-HP), a chemical closely related to 3-Ethanesulfonamidopropanoic acid, from glycerol by metabolically engineered bacteria has shown promising results. 3-HP serves as a precursor in the industrial production of acrylic acid and its derivatives, as well as in bioplastic production (Jers et al., 2019). Advances in metabolic engineering and synthetic biology have enhanced bio-production efficiencies, highlighting the potential of such compounds in sustainable chemical synthesis.
Electroanalytical Chemistry
The electrochemical behavior of metals like cadmium and lead in the presence of n-substituted aminosulfonic acid pH buffers, including molecules structurally related to 3-Ethanesulfonamidopropanoic acid, has been investigated for speciation studies. These studies have identified suitable pH buffers for the determination of metals without significantly altering the reversibility of electrochemical processes, offering insights into the application of such compounds in environmental monitoring and analysis (Soares et al., 1999).
Material Science and Polymer Chemistry
In material science, the study of conjugated conducting polymers like poly[2-(3‘-thienyl)ethanesulfonic acid] has revealed sensitive thermal-undoping characteristics at low temperatures. This research contributes to our understanding of the structural and electrical properties of such polymers, which are crucial for developing advanced electronic and photonic devices (Hua et al., 1997).
属性
IUPAC Name |
3-(ethylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-2-11(9,10)6-4-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACHROYYHSGGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethanesulfonamidopropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

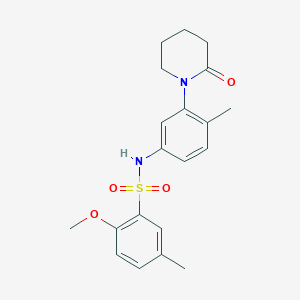


![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)
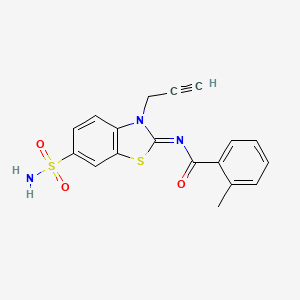
![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)
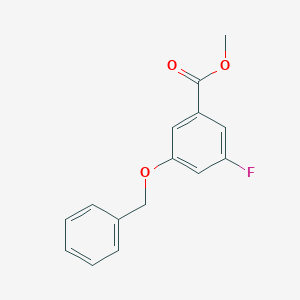
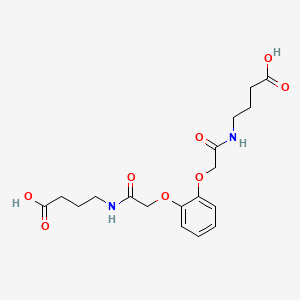
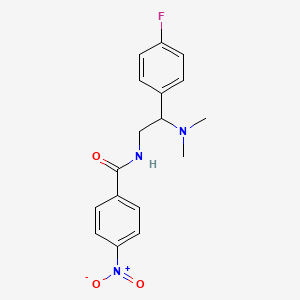
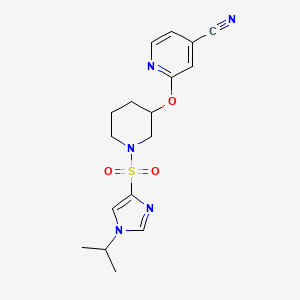
![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)
